1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-ethylthiourea
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Overview
Description
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA typically involves the reaction of 4-bromo-1H-pyrazole with ethyl isothiocyanate in the presence of a base. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA can be compared with other similar compounds such as:
4-Bromo-1H-pyrazole: A precursor in the synthesis of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA, known for its use in various chemical reactions.
4-Bromo-1-ethyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties but different applications.
The uniqueness of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-ETHYLTHIOUREA lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13BrN4S |
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Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]-3-ethylthiourea |
InChI |
InChI=1S/C8H13BrN4S/c1-2-10-8(14)11-3-4-13-6-7(9)5-12-13/h5-6H,2-4H2,1H3,(H2,10,11,14) |
InChI Key |
XFAACLLBEHEZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCCN1C=C(C=N1)Br |
Origin of Product |
United States |
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